molecular formula C13H22 B3029630 1,3-DI-TERT-BUTYLCYCLOPENTA-1,3-DIENE CAS No. 73046-16-9

1,3-DI-TERT-BUTYLCYCLOPENTA-1,3-DIENE

Cat. No.: B3029630
CAS No.: 73046-16-9
M. Wt: 178.31 g/mol
InChI Key: YDQHBVMPIFXJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-DI-TERT-BUTYLCYCLOPENTA-1,3-DIENE: is an organic compound with the chemical formula C13H22 . It is a colorless liquid that is soluble in organic solvents. This compound is known for its unique structure, which includes two tert-butyl groups attached to a cyclopentadiene ring. It is often used as a ligand in organometallic chemistry and has various applications in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-DI-TERT-BUTYLCYCLOPENTA-1,3-DIENE is typically synthesized through the alkylation of cyclopentadiene with tert-butyl bromide under phase-transfer conditions. The reaction involves the use of a base, such as sodium hydride, to deprotonate the cyclopentadiene, followed by the addition of tert-butyl bromide to form the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions using similar conditions as those described for laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced separation and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1,3-DI-TERT-BUTYLCYCLOPENTA-1,3-DIENE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dienones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diene into saturated or partially saturated compounds.

    Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dienones, while reduction can produce cyclopentane derivatives .

Scientific Research Applications

1,3-DI-TERT-BUTYLCYCLOPENTA-1,3-DIENE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-DI-TERT-BUTYLCYCLOPENTA-1,3-DIENE involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .

Comparison with Similar Compounds

Uniqueness: 1,3-DI-TERT-BUTYLCYCLOPENTA-1,3-DIENE is unique due to its specific substitution pattern, which provides a balance between steric hindrance and electronic effects. This makes it a valuable ligand in organometallic chemistry, offering distinct reactivity and selectivity compared to other similar compounds .

Properties

IUPAC Name

1,3-ditert-butylcyclopenta-1,3-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22/c1-12(2,3)10-7-8-11(9-10)13(4,5)6/h7,9H,8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQHBVMPIFXJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223323
Record name 1,3-Bis(1,1-dimethylethyl)-1,3-cyclopentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73046-16-9
Record name 1,3-Cyclopentadiene,1,3-bis(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073046169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Bis(1,1-dimethylethyl)-1,3-cyclopentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-DI-TERT-BUTYLCYCLOPENTA-1,3-DIENE
Reactant of Route 2
1,3-DI-TERT-BUTYLCYCLOPENTA-1,3-DIENE
Reactant of Route 3
1,3-DI-TERT-BUTYLCYCLOPENTA-1,3-DIENE
Reactant of Route 4
1,3-DI-TERT-BUTYLCYCLOPENTA-1,3-DIENE
Reactant of Route 5
1,3-DI-TERT-BUTYLCYCLOPENTA-1,3-DIENE
Reactant of Route 6
1,3-DI-TERT-BUTYLCYCLOPENTA-1,3-DIENE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.